N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
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Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves intricate steps that combine sulfonamide and pyrazoline pharmacophores, noted for their wide range of bioactivities. For instance, Yamali et al. (2020) describe the synthesis of a series of compounds with significant inhibitory profiles against specific enzymes, achieved through detailed structural elucidation using various NMR techniques and in vitro enzyme assays (Yamali et al., 2020).
Molecular Structure Analysis
Molecular structure analysis, including the assessment of charge density and spin density, plays a crucial role in understanding the behavior of sulfonamide derivatives. Domagala and Haynes (2016) provide insights into the molecular structures of related compounds through experimental and theoretical charge density assessments, revealing how specific substitutions affect molecular interactions and stability (Domagala & Haynes, 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonamide derivatives are influenced by their structural components. Research by Markitanov et al. (2019) on the synthesis of 4-(trifluoromethyl)tetrahydrothiophenes highlights the role of specific functional groups in facilitating [3 + 2]-cycloaddition reactions, demonstrating the compound's versatility in chemical synthesis (Markitanov et al., 2019).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including stability and solubility, are critical for their potential applications. The stability of these compounds, as shown in the synthesis and characterization studies, is often determined by their molecular structure, which can be modified to enhance their physical properties.
Chemical Properties Analysis
The chemical properties, such as reactivity and binding affinity, are essential for the application of sulfonamide derivatives in various fields. Studies on the synthesis and antiviral activity of thiadiazole sulfonamides, for instance, illustrate the potential of these compounds in developing new antiviral agents, showcasing their broad spectrum of bioactivity and potential for further exploration (Chen et al., 2010).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as any potential hazards associated with the compound.
Future Directions
This involves discussing potential future research directions or applications for the compound.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3S2/c1-12-4-5-14(10-13(12)2)20-24-21(29-25-20)19-18(8-9-30-19)31(27,28)26(3)15-6-7-16(22)17(23)11-15/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOSXDLJLHFSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
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